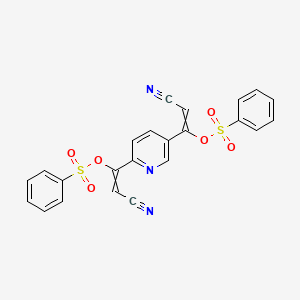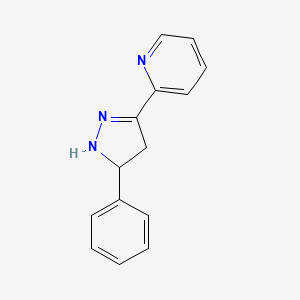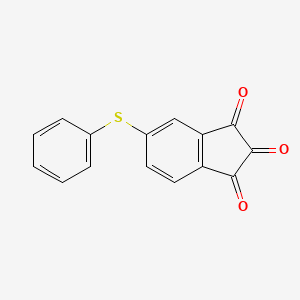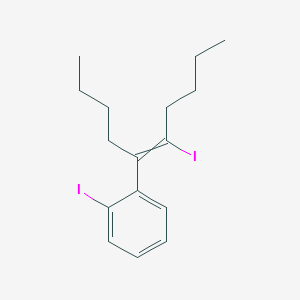
1-Iodo-2-(6-iododec-5-EN-5-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2-(6-iododec-5-EN-5-YL)benzene is a chemical compound with the molecular formula C16H22I2. It is characterized by the presence of two iodine atoms attached to a benzene ring and a dec-5-en-5-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-(6-iododec-5-EN-5-YL)benzene typically involves the iodination of a precursor compound. One common method is the reaction of 2-(6-iododec-5-EN-5-YL)benzene with iodine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-2-(6-iododec-5-EN-5-YL)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at 80°C.
Oxidation: Potassium permanganate in acetone at room temperature.
Reduction: Sodium borohydride in ethanol at 0-25°C.
Major Products:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
1-Iodo-2-(6-iododec-5-EN-5-YL)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeling agent in biological assays.
Medicine: Explored for its use in the development of radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Iodo-2-(6-iododec-5-EN-5-YL)benzene involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The pathways involved may include halogen bonding and electrophilic aromatic substitution .
Comparaison Avec Des Composés Similaires
Iodobenzene: A simpler compound with a single iodine atom on a benzene ring.
2-Iodotoluene: Contains a methyl group in addition to the iodine atom on the benzene ring.
1-Iodo-4-nitrobenzene: Contains a nitro group in addition to the iodine atom on the benzene ring.
Propriétés
Numéro CAS |
324743-17-1 |
|---|---|
Formule moléculaire |
C16H22I2 |
Poids moléculaire |
468.15 g/mol |
Nom IUPAC |
1-iodo-2-(6-iododec-5-en-5-yl)benzene |
InChI |
InChI=1S/C16H22I2/c1-3-5-9-13(15(17)11-6-4-2)14-10-7-8-12-16(14)18/h7-8,10,12H,3-6,9,11H2,1-2H3 |
Clé InChI |
VCSBHJRMCRNUFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C(CCCC)I)C1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione](/img/structure/B14237513.png)
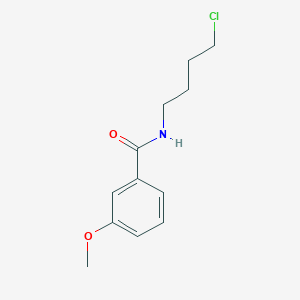
![3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol](/img/structure/B14237521.png)
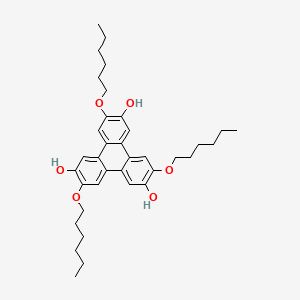
![Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol](/img/structure/B14237530.png)
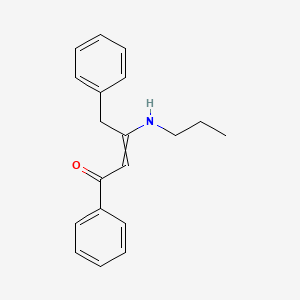
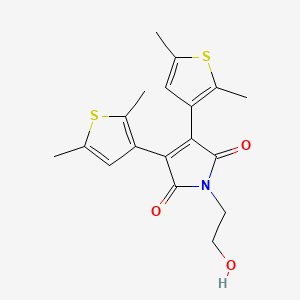
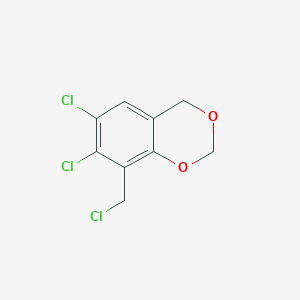
![4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid](/img/structure/B14237552.png)
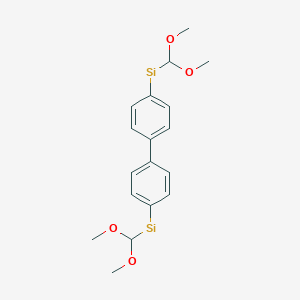
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-, methyl ester](/img/structure/B14237557.png)
